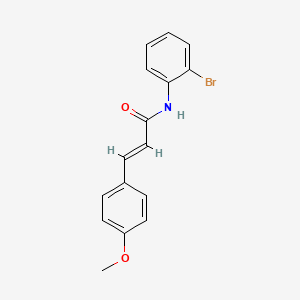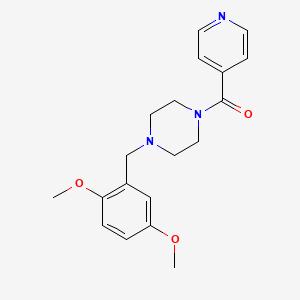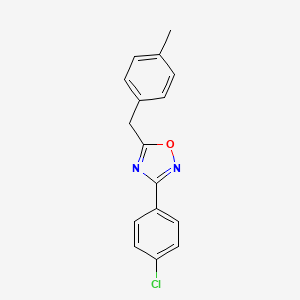
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide, also known as DMFMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFMA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, drug discovery, and neuroscience. In cancer research, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In drug discovery, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been used as a scaffold for the development of new drugs due to its unique chemical structure. In neuroscience, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Mecanismo De Acción
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. Inhibition of HDACs can lead to changes in gene expression and cell differentiation. 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been shown to induce apoptosis and inhibit cell growth. 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been shown to modulate neurotransmitter release, which may have implications for neurological disorders. In addition, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide also has a unique chemical structure, which makes it a potential scaffold for the development of new drugs. However, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. In addition, the exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide. One direction is the development of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide-based drugs for the treatment of cancer and other diseases. Another direction is the study of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide's potential neuroprotective effects and its use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research is needed to fully understand the potential applications of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide and its mechanism of action.
Métodos De Síntesis
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetamide. The resulting compound is then reacted with furfurylamine to produce 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-6-14(12(2)8-11)19-10-15(17)16-9-13-4-3-7-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMFQKAVCKULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)

![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)



![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)

![3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795703.png)